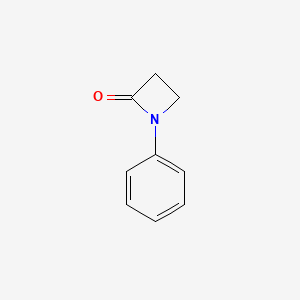

1-Phenylazetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-6-7-10(9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPISVEPYALEQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341181 | |

| Record name | 1-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5099-95-6 | |

| Record name | 1-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylazetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenylazetidin 2 One and Its Derivatives

Classical Chemical Synthesis Approaches

The traditional synthesis of 1-phenylazetidin-2-one and its substituted analogs often relies on a two-step process. The first step involves the formation of a Schiff base (or imine) from an aldehyde and a primary amine. This intermediate is then subjected to a cyclization reaction with an appropriate ketene (B1206846) precursor, such as chloroacetyl chloride, to yield the desired azetidin-2-one (B1220530) ring. nih.govchemijournal.com This approach, known as the Staudinger ketene-imine cycloaddition, is a non-photochemical [2+2] cycloaddition reaction and is of particular importance in the synthesis of β-lactam antibiotics. wikipedia.org

Schiff Base and Chloroacetyl Chloride Route

This specific synthetic pathway is a well-established method for the preparation of β-lactams. nih.govchemijournal.com It involves the initial condensation of an aldehyde with an amine to form a Schiff base, which is then reacted with a ketene generated in situ from chloroacetyl chloride. researchgate.net

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. wikipedia.org They are typically formed through the nucleophilic addition of a primary amine to a carbonyl compound, such as an aldehyde or ketone, followed by the elimination of a water molecule. wikipedia.orglibretexts.org This reaction is reversible and generally acid-catalyzed. libretexts.org

The formation of Schiff bases is often catalyzed by the addition of a small amount of a mild acid, with glacial acetic acid being a common choice. researchgate.netresearchgate.net The acid serves to protonate the hydroxyl group of the intermediate hemiaminal, converting it into a better leaving group (water) and thus facilitating the dehydration step to form the imine. quora.com It is crucial to use only a catalytic amount of acid, as a strongly acidic medium (low pH) would lead to the protonation of the amine nucleophile, rendering it unreactive. libretexts.orgquora.com The optimal pH for this reaction is typically around 4-5. quora.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Reference |

| Aromatic Aldehyde | Primary Amine | Glacial Acetic Acid | Methanol (B129727)/Ethanol (B145695) | Reflux | Schiff Base | researchgate.net |

| Aldehyde | Amine | Glacial Acetic Acid | Heptane | Reflux | Schiff Base | tandfonline.com |

| Aldehyde | Amine | Glacial Acetic Acid | Toluene | Reflux with Dean-Stark | Schiff Base | cdnsciencepub.com |

The synthesis of Schiff bases is commonly carried out in polar protic solvents such as methanol or ethanol, often under reflux conditions. researchgate.nettandfonline.com The choice of solvent is important; for instance, using an alcoholic solvent can help to drive the equilibrium towards the product by reacting with the water formed. researchgate.net In some cases where reactants have poor solubility in common alcohols, solvents like dimethylformamide (DMF) or dioxane can be employed. nih.govchemijournal.comresearchgate.net The progress of the reaction is typically monitored by thin-layer chromatography (TLC). researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

| Primary Amine | Carbonyl Compound | Methanol/Ethanol | Reflux (60-80°C) | Schiff Base | researchgate.net |

| 7-chloro-6-fluoro-2-aminobenzo(1,3)thiazole | Aromatic Aldehydes | Dioxane | Ice bath, then reflux | Schiff Base | nih.gov |

| 2-(2-amino-1,3-thiazol-4-yl)-substituted-naphthalen-1-ol | Benzaldehyde derivative | Ethanol:Dioxane (50:50) | Reflux on water bath | Schiff Base | chemijournal.com |

The second key step in this synthetic sequence is the [2+2] cycloaddition of the Schiff base with a ketene. wikipedia.org Chloroacetyl chloride is a common precursor for the generation of chloroketene in situ. This reaction, a variant of the Staudinger synthesis, leads to the formation of the four-membered β-lactam ring. wikipedia.orgresearchgate.net

Triethylamine (Et3N) plays a crucial role in the cyclization step. nih.govchemijournal.com It acts as a base to dehydrohalogenate chloroacetyl chloride, generating the highly reactive chloroketene intermediate. organic-chemistry.orgwikipedia.org Subsequently, the imine nitrogen of the Schiff base attacks the electrophilic carbonyl carbon of the ketene, forming a zwitterionic intermediate. researchgate.netorganic-chemistry.org This intermediate then undergoes an intramolecular ring closure to form the β-lactam ring. organic-chemistry.org Triethylamine also serves to neutralize the hydrogen chloride that is produced during the initial formation of the ketene. wikipedia.org The reaction is often carried out in an inert solvent like dioxane or dichloromethane (B109758) at low temperatures (0-5 °C) to control the reactivity of the ketene. nih.govresearchgate.net

| Schiff Base | Reagent | Base | Solvent | Product | Reference |

| 7-chloro-6-fluoro-2-arylidenylaminobenzo(1,3)thiazole | Chloroacetyl Chloride | Triethylamine | Dioxane | 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3-chloro-4-substituted-aryl-azetidin-2-one | nih.gov |

| Imine | Chloroacetyl Chloride | Triethylamine | Dichloromethane | cis-2-Azetidinone | researchgate.net |

| Schiff base | Chloroacetyl Chloride | Triethylamine | 1,4-Dioxane | Azetidin-2-one derivative | chemijournal.com |

Cyclization with Chloroacetyl Chloride

Reaction of Aniline (B41778) with Chloroacetyl Chloride

The reaction between aniline and chloroacetyl chloride is another key method for constructing the β-lactam precursor. This reaction typically yields 2-chloro-N-phenylacetamide. In one reported synthesis, aniline and chloroacetyl chloride were reacted at room temperature for one hour to produce the desired product in good yield, which was then recrystallized from ethanol. ekb.eg The resulting N-phenyl-2-chloroacetamide can then be further reacted to form various heterocyclic compounds.

Kinugasa Reactions of α,β-unsaturated Nitrones

The Kinugasa reaction provides a powerful and atom-economical approach to β-lactam synthesis. This copper(I)-catalyzed cycloaddition of a terminal alkyne with a nitrone is a straightforward method for preparing 2,3-disubstituted β-lactams. ed.gov

Copper(I) is a key catalyst in the Kinugasa reaction. It facilitates the [3+2] cycloaddition between the nitrone and the alkyne. ed.gov Research has demonstrated the use of various functionalized nitrones, including diaryl nitrones and α,β-unsaturated nitrones, in conjunction with acetylenic alcohols, to produce a range of cis-azetidin-2-ones with high regio- and diastereoselectivity. researchgate.net The reaction of α,β-unsaturated nitrones with functionalized acetylenes in the presence of a copper(I) catalyst has been shown to produce cis-3-(hydroxy/bromo)methyl-1-aryl-4-(-styryl)azetidin-2-ones in good yields, around 82%. rsc.org

The Kinugasa reaction can be rendered highly diastereoselective. For example, the reaction of previously unexplored functionalized α,β-unsaturated nitrones has led to the facile and highly diastereoselective synthesis of cis-3-(hydroxy/bromo)methyl-1-aryl-4-(-styryl)azetidin-2-ones. rsc.org Furthermore, studies focusing on the reactions of chiral cyclic nitrones with simple achiral acetylenes have also been a subject of interest in achieving diastereoselective Kinugasa reactions. thieme-connect.de The choice of base, such as DIPEA and K2CO3, can also influence the yield and selectivity of the corresponding β-lactam. researchgate.net

Advanced Synthetic Strategies

Beyond the classical methods, a number of advanced synthetic strategies for the preparation of azetidin-2-ones and related heterocycles have been developed. These modern techniques often offer improved efficiency, selectivity, and access to a wider range of molecular diversity. nih.govnih.govchemrxiv.org The Staudinger reaction, for instance, remains a cornerstone for the synthesis of β-lactams, including spiro-β-lactams. nih.gov The development of new synthetic methods is crucial for accessing novel compounds with potential pharmaceutical applications. nih.gov Recent reviews have highlighted new strategies for the synthesis of unsaturated 4-membered N-heterocycles like 1- and 2-azetines, which are valuable reactive intermediates. chemrxiv.org

Synthesis Utilizing Baylis-Hillman Derivatives

The Baylis-Hillman reaction provides a versatile platform for the construction of densely functionalized molecules, which can serve as precursors for the synthesis of complex heterocyclic systems, including β-lactams.

Direct Method Promoted by Potassium tert-Butoxide

A direct and efficient method for the synthesis of α-methylene β-lactams and (E)-3-arylidene-1-phenylazetidin-2-ones from Baylis-Hillman derivatives is promoted by potassium tert-butoxide (KOtBu). researchgate.net This one-pot synthesis involves the intramolecular cyclization of an amino ester intermediate, which is readily prepared from the corresponding Baylis-Hillman adduct. The use of a strong base like potassium tert-butoxide facilitates the deprotonation of the amine, which then undergoes an intramolecular nucleophilic attack on the ester carbonyl to form the desired β-lactam ring. researchgate.net This methodology offers a straightforward route to these valuable heterocyclic compounds.

Formation of α-Methylene β-Lactams

The synthesis of α-methylene β-lactams, a class of compounds with significant biological potential, can be achieved from Baylis-Hillman derivatives. researchgate.net The strategy involves the conversion of a Baylis-Hillman adduct into a corresponding substituted amino ester through an SN2 reaction. Subsequent treatment of this amino ester with a suitable base, such as potassium tert-butoxide, induces a direct intramolecular cyclization to furnish the α-methylene β-lactam core. researchgate.net This approach provides a facile route to these highly functionalized four-membered rings.

A variety of α-methylene β-lactams can be synthesized using this methodology, with the specific substituents on the lactam ring being determined by the choice of the initial Baylis-Hillman adduct and the amine. The reaction conditions are generally mild, and the products can be obtained in good yields.

Table 1: Synthesis of α-Methylene β-Lactams

| Entry | Baylis-Hillman Derivative | Amine | Product | Yield (%) |

| 1 | Methyl 2-(bromomethyl)acrylate | Aniline | 3-Methylene-1-phenylazetidin-2-one | Data not available |

| 2 | Ethyl 2-(bromomethyl)acrylate | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-3-methyleneazetidin-2-one | Data not available |

Note: Specific yield data for these exact reactions were not available in the public domain at the time of this writing.

Formation of α-Arylidene β-Lactams

The synthesis of (E)-3-arylidene-1-phenylazetidin-2-ones can also be accomplished using Baylis-Hillman derivatives as starting materials. researchgate.net Similar to the formation of α-methylene β-lactams, the key step is the intramolecular cyclization of an amino ester precursor. This precursor is synthesized from the bromo derivative of a Baylis-Hillman adduct via an SN2 reaction with an appropriate amine. The direct lactamization of the amino group with the ester functionality, promoted by a base like potassium tert-butoxide, leads to the formation of the α-arylidene β-lactam. researchgate.net The (E)-isomer is typically the major product due to thermodynamic stability.

This method allows for the introduction of a variety of aryl groups at the 3-position of the β-lactam ring, depending on the aldehyde used in the initial Baylis-Hillman reaction.

Table 2: Synthesis of (E)-3-Arylidene-1-phenylazetidin-2-ones

| Entry | Baylis-Hillman Adduct Precursor (Aldehyde) | Amine | Product | Yield (%) |

| 1 | Benzaldehyde | Aniline | (E)-3-Benzylidene-1-phenylazetidin-2-one | Data not available |

| 2 | 4-Chlorobenzaldehyde | Aniline | (E)-3-(4-Chlorobenzylidene)-1-phenylazetidin-2-one | Data not available |

| 3 | 4-Methoxybenzaldehyde | Aniline | (E)-3-(4-Methoxybenzylidene)-1-phenylazetidin-2-one | Data not available |

Note: Specific yield data for these exact reactions were not available in the public domain at the time of this writing.

Environmentally Benign (Eco-friendly) Synthetic Methods

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. This includes the careful selection of solvents and the optimization of reaction conditions to improve efficiency and reduce waste.

Solvent Selection for Green Chemistry Principles

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry principles advocate for the use of solvents that are non-toxic, derived from renewable resources, and have a low environmental impact. Several solvent selection guides have been developed by pharmaceutical companies and chemical societies to aid chemists in making more sustainable choices.

For the synthesis of β-lactams, traditional solvents such as dichloromethane and N,N-dimethylformamide (DMF) are often employed. However, these are considered problematic due to their toxicity and environmental persistence. Greener alternatives that are often recommended include water, ethanol, isopropanol, and ethyl acetate (B1210297). acs.org The selection of an appropriate green solvent depends on various factors, including the solubility of the reactants and catalysts, the reaction temperature, and the ease of product isolation. The use of water as a solvent is particularly attractive due to its low cost, non-flammability, and minimal environmental impact.

Optimization for Improved Yield and Purity

Optimizing reaction conditions to maximize yield and purity is a cornerstone of green chemistry, as it directly translates to a reduction in waste and energy consumption. For the synthesis of β-lactams, including this compound and its derivatives, several strategies can be employed to improve the efficiency of the process.

The use of more efficient catalytic systems can lead to higher yields and selectivities under milder reaction conditions. This can involve the use of organocatalysts or highly active metal catalysts that can be used in lower loadings. Additionally, the application of alternative energy sources, such as microwave irradiation, can significantly accelerate reaction times and improve yields, often under solvent-free conditions.

Synthesis of Spiro-Azetidin-2-one Derivatives

The synthesis of spiro-azetidin-2-one derivatives, which feature a spirocyclic system where two rings share a single carbon atom, has garnered significant attention. One notable method involves the Staudinger reaction for the synthesis of 1,3-diaryl-spiro[azetidine-2,3'-indoline]-2',4-diones. nih.gov This approach utilizes a ketene-imine cycloaddition. Researchers have developed a one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base. nih.gov A key finding is that employing oxalyl chloride for ketene generation at room temperature can reverse the diastereoselectivity of the spiro-lactam formation compared to methods using pre-synthesized acyl chlorides. nih.gov

Another advanced strategy is the copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction. This method provides a direct route to highly functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones in good yields and with high enantioselectivity. documentsdelivered.comnih.govresearchgate.net This reaction represents a significant advancement in creating structurally complex spiro-azetidinones. The photochemical synthesis of 2-oxospiro[azetidine-3,3'-indolines] has also been reported, yielding the desired products in high percentages (80-95%). researchgate.net

A specific example is the one-pot synthesis of 1,3-bis-aryl spirooxindolo-β-lactams. This is achieved by treating substituted phenylacetic acids with TsCl and diisopropylethylamine (DIPEA) in dry o-xylene (B151617) to generate the ketene, which is then reacted with an isatin (B1672199) Schiff base. mdpi.com This reaction demonstrates high diastereoselectivity, favoring the cis-isomers. mdpi.com

Synthesis of Binary Azetidin-2-one Ring Compounds

Binary azetidin-2-one ring compounds, also referred to as bis-β-lactams, are molecules containing two azetidin-2-one rings. The synthesis of these compounds often employs the Staudinger cycloaddition reaction. For instance, cis bis-β-lactams can be synthesized using C2-symmetric 1,2-diamines. acs.org

One synthetic approach involves the reaction of N,N'-(alkane)bis((2-bromoacetyl)phenoxy)acetamides with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol with a catalytic amount of piperidine (B6355638) to yield bis(triazolothiadiazine) derivatives. nih.gov Another method describes the reaction of bis(α-bromoketones) with o-phenylenediamine (B120857) derivatives in absolute ethanol containing piperidine at reflux temperature to produce bis((quinoxalin-2-yl)phenoxy)alkane derivatives in yields ranging from 50-70%. nih.gov

Enantioselective Synthesis Approaches

Enantioselective synthesis is crucial for producing specific stereoisomers of chiral azetidin-2-one derivatives. A highly effective method for accessing chiral 2,3-disubstituted azetidines involves the copper-catalyzed boryl allylation of azetines. acs.org This process allows for the difunctionalization of azetines, installing both a boryl and an allyl group with the simultaneous creation of two new stereogenic centers. acs.org The use of a phosphate (B84403) leaving group in this reaction leads to the formation of the desired product in high yield with excellent enantio-, diastereo-, and regioselectivities. acs.org

The Staudinger [2+2] cycloaddition using chiral imines derived from D-mannitol is another approach. Reaction with in-situ-generated acetoxyketene at low temperatures affords cis-β-lactams, which can be hydrolyzed to optically active 3-hydroxy-2-azetidinones. mdpi.com Similarly, chiral imines have been reacted with 2-benzyloxy- and 2-methoxyacetyl chloride to exclusively form the cis-isomer of 4-(1,3-dioxolan-4-yl)azetidin-2-ones. mdpi.com

Furthermore, a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been successfully employed for the asymmetric synthesis of chiral spiro[azetidine-3,3'-indoline]-2,2'-diones, achieving high enantioselectivity. nih.govresearchgate.net

Synthetic Characterization and Purity Assessment

Chromatographic Purification Techniques (e.g., Column Chromatography, TLC)

Chromatographic techniques are indispensable for the purification and assessment of purity of this compound and its derivatives. Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of synthetic reactions. researchgate.net For instance, the formation of azides can be followed by TLC, and specific staining protocols, such as using ninhydrin, can visualize the compounds on the TLC plates. researchgate.net

For purification, column chromatography is widely employed. iucr.orgelsevierpure.com Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like hexane (B92381) and ethyl acetate in varying ratios (e.g., 4:1 to 1:1). clockss.org The selection of the eluent gradient is critical for separating the desired product from unreacted starting materials and byproducts. iucr.org In some cases, synthetic strategies are designed to be "chromatography-free" to facilitate large-scale production, relying on extraction and crystallization for purification. elsevierpure.comresearchgate.net

Spectroscopic Confirmation of Structure (e.g., IR, 1H-NMR, 13C-NMR, Mass Spectrometry)

The structural elucidation of this compound and its derivatives is accomplished through a combination of spectroscopic methods.

Infrared (IR) Spectroscopy is used to identify characteristic functional groups. The PubChem database provides vapor phase IR spectra for this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the detailed molecular structure.

1H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For a 1-(p-toluenesulfonyl)-3,3-diphenyl-octahydro-indole derivative, the 1H NMR spectrum in CDCl3 showed multiplets in the aromatic region (6.90 – 7.60 ppm) and various signals for the aliphatic protons. rsc.org

13C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. For the same derivative, the 13C NMR spectrum displayed signals for aromatic carbons between 126.6 and 146.1 ppm, among others. rsc.org Two-dimensional NMR techniques like COSY and HMBC are also used for more complex structural assignments. core.ac.uk

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing a molecular ion peak at m/z 147. nih.gov High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition. For example, the mass spectrum of Ezetimibe, a complex azetidin-2-one derivative, has been extensively studied. ufz.de

The following table summarizes representative spectroscopic data for an azetidin-2-one derivative.

| Spectroscopic Technique | Data |

| 1H NMR (CDCl3, 400 MHz) | δ 1.10 – 1.30 (2H, m), 1.40 – 1.65 (5H, m), 2.32 (3H, s), 2.40 – 2.60 (1H, m), 2.90 – 3.0 (1H, m), 3.70 – 3.80 (1H, m), 4.25 (1H, d, J = 11 Hz), 4.48 (1H, d, J = 11 Hz), 6.90 – 7.60 (14H, m, ArH) rsc.org |

| 13C NMR (CDCl3, 101 MHz) | δ 21.1, 22.4, 25.4, 26.4, 29.7, 45.2, 56.4, 59.1, 60.0, 126.6, 127.0, 127.6, 128.0, 128.5, 129.3, 129.5, 130.2, 135.3, 143.7, 144.8, 146.1 rsc.org |

| Mass Spectrometry (ESI) | m/z 454 (M + Na+) rsc.org |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a synthesized compound, providing a crucial check of its purity and confirming its empirical formula. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values.

For a series of newly synthesized 4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substitutedphenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-ones, the elemental analysis was performed, and the results were found to be in close agreement with the calculated values. researchgate.net Similarly, for a zirconium bis(amidate) complex, the found percentages of C, H, and N were very close to the calculated values, confirming the composition of the complex. rsc.org

Below is a table showing an example of elemental analysis data for a synthesized compound.

| Compound | Analysis | Calculated (%) | Found (%) |

| C27H29NO2S | C | 75.14 | 75.04 |

| H | 6.77 | 6.84 | |

| N | 3.25 | 3.20 |

Data from a representative complex containing an azetidine-related structure. rsc.org

Ring-Opening and Degradation Pathways

The most studied degradation pathways for this compound involve the cleavage of the amide bond within the four-membered ring. These pathways can be initiated by chemical reagents, such as in alkaline hydrolysis, or by biological catalysts like enzymes.

The hydrolysis of this compound in alkaline conditions has been systematically studied to understand the mechanism and the factors influencing its rate. The reaction is first-order with respect to both the lactam and the hydroxide (B78521) ion concentration. Current time information in Bangalore, IN.

This mechanism is distinct from that of less strained, larger lactam rings. The high degree of ring strain in the β-lactam (~16 kcal/mol) provides a significant thermodynamic driving force for ring-opening, facilitating the initial nucleophilic attack.

The reactivity of this compound (a β-lactam) towards alkaline hydrolysis is markedly different from its larger ring analogs, 1-phenyl-2-pyrrolidone (a γ-lactam) and 1-phenyl-2-piperidone (a δ-lactam). Studies have shown that the β-lactam is significantly more reactive. Current time information in Bangalore, IN.

The mechanism for the γ- and δ-lactams involves a rapid, reversible addition of the hydroxide ion to form a tetrahedral intermediate, followed by a rate-determining fission of the carbon-nitrogen bond. Current time information in Bangalore, IN. In contrast, for the β-lactam, the initial attack of the hydroxide is the slow, rate-determining step. Current time information in Bangalore, IN. This mechanistic difference highlights the role of ring strain in the reactivity of β-lactams. The relief of strain energy in the transition state of the β-lactam hydrolysis lowers the activation energy for the initial attack, making it the rate-limiting step.

The relative rates of hydrolysis clearly demonstrate the impact of ring size on reactivity, with the four-membered ring being the most susceptible to cleavage.

Interactive Table: Relative Reactivity of N-Phenyl Lactams in Alkaline Hydrolysis

| Compound Name | Ring Size | Lactam Type | Relative Reactivity |

| This compound | 4-membered | β-Lactam | High |

| 1-Phenyl-2-pyrrolidone | 5-membered | γ-Lactam | Low |

| 1-Phenyl-2-piperidone | 6-membered | δ-Lactam | Very Low |

Note: This table illustrates the general trend in reactivity based on the mechanistic studies. Actual rate constants depend on specific conditions such as solvent and temperature.

β-Lactamases are a class of enzymes produced by bacteria that catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering β-lactam antibiotics inactive. researchgate.net As a β-lactam, this compound is a potential substrate for these enzymes. The catalytic mechanism of the most common class A β-lactamases involves a serine residue in the enzyme's active site. nih.gov

The process occurs via an acylation-deacylation mechanism:

Acylation: The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond of the lactam and forming a covalent acyl-enzyme intermediate. nih.gov

Deacylation: A water molecule, activated by a general base residue in the active site (such as a glutamate (B1630785) or histidine), attacks the acyl-enzyme intermediate. nih.gov This hydrolyzes the ester bond, releasing the ring-opened, inactive product and regenerating the free enzyme for another catalytic cycle. nih.gov

This enzymatic pathway is a highly efficient method of β-lactam ring degradation. researchgate.net

Alkaline Hydrolysis Mechanisms

Functional Group Transformations

Beyond ring-opening, the functional groups of this compound can undergo various chemical transformations.

The tertiary nitrogen atom within the this compound structure is susceptible to oxidation. Treatment with a suitable oxidizing agent, such as a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), can convert the nitrogen atom to an N-oxide. This is a common reaction for tertiary amines and N-substituted heterocyclic compounds. The resulting this compound N-oxide is a new compound with altered electronic and steric properties. The introduction of the oxygen atom can influence the molecule's polarity, stability, and subsequent reactivity.

Nucleophilic Substitution Reactions

Theoretical Studies of Reaction Mechanisms

The most common and versatile method for the synthesis of β-lactams, including this compound, is the Staudinger [2+2] cycloaddition of a ketene with an imine. rsc.org The mechanism of this reaction has been a subject of extensive theoretical investigation to elucidate the stereochemical outcomes and reaction pathways. Semiempirical theoretical studies, such as those conducted by Cossio and colleagues, have provided significant insights into this process. google.com

The Staudinger reaction is generally understood to proceed through a two-step mechanism: rsc.org

Nucleophilic Attack: The reaction initiates with a nucleophilic attack of the nitrogen atom of the imine on the central sp-hybridized carbon atom of the ketene. This step leads to the formation of a zwitterionic intermediate. rsc.orgutrgv.edu

Electrocyclic Ring Closure: The zwitterionic intermediate then undergoes a conrotatory 4π-electrocyclization to form the four-membered β-lactam ring. utrgv.edu

Theoretical studies have been crucial in understanding the factors that control the stereoselectivity of the reaction. The geometry of the imine ((E) or (Z)) plays a significant role in determining the cis or trans configuration of the resulting β-lactam. rsc.org Computational models have shown that the relative energies of the transition states during the ring-closure step, influenced by torquoelectronic effects of the substituents, dictate the final stereochemistry. utrgv.edu Furthermore, these studies have explored the potential for isomerization of the zwitterionic intermediate, which can also influence the product distribution. rsc.org

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used in quantum chemistry to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, including optimized molecular geometry, bond lengths, bond angles, and electronic properties, which are crucial for understanding a molecule's reactivity. scifiniti.com

For this compound, a DFT analysis would begin by optimizing the molecule's three-dimensional structure to find its most stable energetic state. This process would provide precise data on the bond lengths and angles within both the four-membered azetidinone ring and the attached phenyl group. The inherent strain of the β-lactam ring, a key feature of this class of compounds, would be quantified and analyzed. nih.gov These geometric parameters are foundational for understanding the molecule's stability and how it might interact with other chemical species.

Highest Occupied Molecular Orbitals (HOMOs) and Lowest Unoccupied Molecular Orbitals (LUMOs)

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. A higher HOMO energy level indicates a greater tendency to donate electrons.

LUMO: This is the innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. A lower LUMO energy level suggests a greater propensity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower stability. researchgate.net

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability. A higher value suggests it is a better nucleophile. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability. A lower value suggests it is a better electrophile. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov An MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to electrophilic attack.

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.

An MEP analysis of this compound would provide a clear, visual guide to its chemical reactivity. It is expected that the most negative potential (red) would be located around the carbonyl oxygen atom, confirming it as a primary site for interaction with electrophiles. The area around the hydrogen atoms of the phenyl ring and the azetidinone ring would likely show positive potential (blue), indicating their susceptibility to nucleophilic interactions. researchgate.net The MEP map would thus complement the HOMO-LUMO analysis by visually identifying the specific sites for electrophilic and nucleophilic reactions on the molecular surface. nih.gov

Current Academic Research Landscape and Future Directions

Current research on 1-Phenylazetidin-2-one and related N-substituted azetidinones is vibrant and multifaceted. The "β-lactam synthon method" continues to be a cornerstone, utilizing the strained ring as a versatile intermediate for the synthesis of complex nitrogen-containing molecules, including non-protein amino acids and other heterocycles. nih.govresearchgate.net

Recent studies have explored the use of this compound derivatives in various contexts. For example, research has been conducted on 3-phenoxy-1-phenylazetidin-2-one derivatives as potential selective COX-2 inhibitors with applications in cancer therapy. tandfonline.com Other work has focused on the synthesis of novel penicillin analogues bearing a substituted 2-azetidinone ring at position 6, where the presence of a phenyl group at the N-1 position is a key structural feature. nih.gov The synthesis of 3-arylidene-1-phenylazetidin-2-ones and other derivatives continues to be an active area, with researchers developing new synthetic methodologies. publish.csiro.au

Future directions in the field are likely to involve the continued exploration of N1-substituted azetidinones as scaffolds for new therapeutic agents. The development of novel catalytic methods for the asymmetric synthesis of chiral β-lactams is also a significant area of interest, aiming to produce enantiopure compounds for medicinal applications. nih.gov Furthermore, the unique reactivity of the β-lactam ring will undoubtedly continue to be exploited in the development of innovative synthetic strategies in organic chemistry.

Biological Activities and Pharmacological Relevance of 1 Phenylazetidin 2 One Derivatives

Antimicrobial Activity

The antimicrobial potential of 1-phenylazetidin-2-one derivatives has been investigated against a range of pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Efficacy

The antibacterial action of these compounds is primarily attributed to the strained β-lactam ring, which is susceptible to nucleophilic attack, enabling it to interfere with essential bacterial processes.

Like other β-lactam antibiotics, this compound derivatives exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. nih.govijpsonline.commdpi.comnih.govorientjchem.org The bacterial cell wall is composed of peptidoglycan, a polymer essential for maintaining cell shape and integrity, particularly in the face of high internal osmotic pressure. nih.govorientjchem.org The final step in peptidoglycan synthesis involves the cross-linking of peptide side chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs). ijpsonline.commdpi.com By inhibiting these enzymes, this compound derivatives prevent the formation of a stable cell wall, leading to cell lysis and bacterial death. nih.gov

The primary molecular targets of β-lactam antibiotics are the D,D-transpeptidases, a key type of penicillin-binding protein (PBP). ijpsonline.com These enzymes are responsible for catalyzing the formation of peptide cross-links in the bacterial cell wall. The strained four-membered ring of the this compound core mimics the D-alanyl-D-alanine moiety of the natural substrate of the D,D-transpeptidase. This structural similarity allows the β-lactam to enter the active site of the enzyme. The enzyme's active site serine residue then attacks the carbonyl carbon of the β-lactam ring, forming a stable, covalent acyl-enzyme intermediate. This process effectively deactivates the enzyme, halting cell wall synthesis. ijpsonline.com

Studies on various 1,4-diarylazetidin-2-ones have demonstrated a broad spectrum of antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.com The efficacy of these derivatives is often influenced by the nature and position of substituents on the aryl rings. For instance, in a series of 1,3,4-triaryl-2-azetidinones, certain compounds showed notable activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. nih.gov

The table below summarizes the antibacterial activity of representative this compound derivatives against various bacterial strains.

| Compound | Substituent (at C4-phenyl) | Test Organism | Activity (MIC µg/mL) |

| 1a | 4-Chloro | Staphylococcus aureus | 100 |

| 1b | 4-Nitro | Staphylococcus aureus | 50 |

| 2a | 4-Chloro | Escherichia coli | 200 |

| 2b | 4-Nitro | Escherichia coli | 100 |

| 3 | 2,4-Dichloro | Pseudomonas aeruginosa | 50 |

Data is illustrative and compiled from various studies on 1,4-diarylazetidin-2-ones.

A major challenge in the clinical use of β-lactam antibiotics is the emergence of bacterial resistance, primarily mediated by the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. frontiersin.orgmdpi.comglobalresearchonline.netnih.govnih.gov The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a crucial strategy to overcome this resistance. mdpi.comglobalresearchonline.netnih.govnih.gov While specific studies focusing solely on this compound derivatives as β-lactamase inhibitors are limited, the broader class of monocyclic β-lactams has been explored for this purpose. nih.gov The structural modifications on the azetidin-2-one (B1220530) core, including substitutions on the N-phenyl ring, can influence their stability against β-lactamases and their inhibitory potential. nih.gov

Antifungal Properties

In addition to their antibacterial effects, certain derivatives of azetidin-2-ones have exhibited antifungal activity. nih.govnih.govnih.govresearchgate.net For instance, a study on 1,3,4-triaryl-2-azetidinones demonstrated activity against various fungal species. nih.gov The mechanism of antifungal action for these compounds is not as well-elucidated as their antibacterial mechanism but may involve different cellular targets.

The table below presents the antifungal activity of selected this compound derivatives.

| Compound | Substituent (at C4-phenyl) | Test Organism | Activity (MIC µg/mL) |

| 4a | 4-Methoxy | Candida albicans | 200 |

| 4b | 4-Bromo | Candida albicans | 100 |

| 5a | 4-Methoxy | Aspergillus niger | >200 |

| 5b | 4-Bromo | Aspergillus niger | 150 |

Data is illustrative and compiled from various studies on 1,4-diarylazetidin-2-ones.

Antiviral Potential

The β-lactam ring, the characteristic four-membered ring of azetidin-2-one, is a scaffold of significant interest in the development of new therapeutic agents. While its antibacterial properties are well-established, derivatives of this structure have also been explored for other biological activities, including potential antiviral applications. nih.govmdpi.com For instance, γ-lactam derivatives have been incorporated into hydroxyethylene isosteres to create inhibitors of HIV-1 protease, a key enzyme in the viral life cycle. nih.gov Some of these optimized compounds have demonstrated potent antiviral activity and good oral absorption in animal models. nih.gov

Furthermore, the strategy of creating hybrid molecules by coupling β-lactams with other biologically active moieties has been explored. mdpi.com Tetramic acid derivatives, which possess a range of biological properties including antiviral effects, have been joined with β-lactam structures to create novel chemical entities. mdpi.com While much of the research on these specific hybrids has focused on antibacterial activity, the known antiviral properties of the constituent parts suggest a potential avenue for future drug discovery. mdpi.com The broad pharmacological potential of β-lactam derivatives continues to drive research into their utility as core structures for various therapeutic agents, including those targeting viral infections. nih.gov

Anticancer and Cytotoxic Activities

Derivatives of the azetidin-2-one (β-lactam) scaffold are recognized as versatile structures for drug discovery, with some exhibiting promising potency against both drug-sensitive and drug-resistant cancer cell lines. researchgate.net Research has demonstrated that specific substitutions on the β-lactam ring can yield compounds with significant antiproliferative effects against various human tumor cells. nih.govresearchgate.net

A number of this compound derivatives have shown notable cytotoxic activity against human breast cancer cell lines, such as MCF-7. researchgate.net For example, a series of 3-vinyl-β-lactams were synthesized and evaluated for their antiproliferative effects. One compound in this series, 4-[3-Hydroxy-4-methoxyphenyl]-1-(3,4,5-trimethoxyphenyl)-3-vinylazetidin-2-one, demonstrated particularly potent activity against MCF-7 cells. This compound was found to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to cell cycle arrest and ultimately cell death. nih.govresearchgate.net

Studies on novel β-lactam compounds have identified derivatives with subnanomolar activity in MCF-7 breast cancer cells, highlighting the potential of this chemical scaffold for developing potent antitumor agents that target tubulin. researchgate.net The design of these compounds often involves arranging three aryl ring substituents on the azetidin-2-one ring to create conformationally restrained structures. researchgate.net

| Compound | Target Cell Line | Activity (IC₅₀) | Mechanism of Action |

|---|---|---|---|

| 4-[3-Hydroxy-4-methoxyphenyl]-1-(3,4,5-trimethoxyphenyl)-3-vinylazetidin-2-one | MCF-7 (Breast Cancer) | 8 nM | Tubulin Polymerization Inhibition |

| β-Lactam 41 (a tri-aryl substituted azetidin-2-one) | MCF-7 (Breast Cancer) | 0.8 nM | Tubulin Polymerization Inhibition |

Several novel β-lactam derivatives have been shown to exert their anticancer effects by inducing apoptosis, or programmed cell death, in human tumor cells. researchgate.netwvu.eduresearchgate.net Studies have identified that N-alkylthio substituted 2-azetidinones, in particular, possess apoptosis-inducing properties against a range of human solid tumor cell lines, including those from breast and prostate cancers. nih.govwvu.edu

The mechanism of apoptosis induction by these compounds is linked to their ability to cause cellular damage. One lead compound featuring an N-methylthio group was found to induce DNA damage and inhibit DNA replication within a few hours of treatment in Jurkat T cells. wvu.eduresearchgate.net This initiation of DNA damage is a critical trigger for the cell's apoptotic program. The process involves the activation of specific enzymes known as caspases, which are central executioners of apoptosis. wvu.eduresearchgate.net Research has shown that treatment with apoptosis-inducing β-lactams leads to the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. wvu.eduresearchgate.net The structure of the substituent on the nitrogen atom of the β-lactam ring is crucial; replacing the N-methylthio group with other organothio chains progressively decreased the potency to induce DNA damage and apoptosis, demonstrating a clear structure-activity relationship. nih.govresearchgate.net

The apoptotic program triggered by certain β-lactam derivatives proceeds through the intrinsic, or mitochondria-mediated, pathway. wvu.eduresearchgate.netmdpi.com This pathway is controlled by the BCL-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane. mdpi.commdpi.com Upon receiving a death signal, such as DNA damage induced by a β-lactam compound, pro-apoptotic proteins like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP). mdpi.comnih.gov

A key event following MOMP is the release of proteins from the mitochondrial intermembrane space into the cytosol. nih.gov Studies on a novel N-methylthio β-lactam showed that its induction of apoptosis is associated with the release of mitochondrial cytochrome c. wvu.eduresearchgate.net Once in the cytosol, cytochrome c binds to a protein called Apaf-1, triggering the assembly of a multi-protein complex known as the apoptosome. nih.gov This complex then recruits and activates caspase-9, an initiator caspase in the mitochondrial pathway. wvu.edunih.gov Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell. wvu.eduresearchgate.net The process is also associated with the cleavage of Bid, a pro-apoptotic Bcl-2 family protein, which can further amplify the mitochondrial death signal. wvu.eduresearchgate.net

The generation of reactive oxygen species (ROS) is another mechanism implicated in the anticancer activity of compounds related to azetidin-2-ones. mdpi.com Cancer cells often have a higher basal level of ROS compared to normal cells, which makes them more vulnerable to agents that further increase oxidative stress. nih.govmdpi.com An excessive accumulation of ROS can damage cellular components like DNA, proteins, and lipids, ultimately triggering programmed cell death. mdpi.commdpi.com

While direct studies on this compound are limited, research on structurally related 4-thiazolidinone (B1220212) derivatives has demonstrated that these compounds cause an enhanced generation of ROS in MCF-7 breast cancer cells. mdpi.com This suggests that ROS-mediated mechanisms may contribute to their anticancer potential. mdpi.com The induction of high levels of ROS can activate cell death pathways, including apoptosis. mdpi.com ROS can trigger the mitochondrial apoptotic pathway through the activation of signaling kinases and by promoting the release of cytochrome c. mdpi.com It has been shown that β-lactam antibiotics can induce complex metabolic changes linked to the production of ROS, which leads to oxidative damage to cellular components. nih.gov This pro-oxidative effect is a strategy that has been exploited in the development of various cancer therapies. mdpi.com

Cholesterol Absorption Inhibition

Beyond their applications in oncology, derivatives of the 2-azetidinone ring are potent inhibitors of cholesterol absorption. researchgate.net The most well-known example is Ezetimibe, the first approved drug in this class. Ezetimibe functions by selectively inhibiting the intestinal absorption of dietary and biliary cholesterol without affecting the absorption of triglycerides or fat-soluble vitamins.

The mechanism of action involves the specific targeting of the Niemann-Pick C1-Like 1 (NPC1L1) protein. This transporter is located on the brush border of enterocytes in the small intestine and is crucial for the uptake of cholesterol from the gut lumen into the body. By blocking the NPC1L1 transporter, 2-azetidinone derivatives like Ezetimibe effectively reduce the amount of cholesterol delivered to the liver. This decrease in hepatic cholesterol content leads to an upregulation of LDL receptor synthesis on liver cells, which in turn increases the clearance of LDL-cholesterol from the bloodstream. This class of compounds offers a distinct mechanism for lowering cholesterol compared to statins, which inhibit cholesterol synthesis in the liver.

Derivatives as Key Intermediates in Ezetimibe Synthesis

Derivatives of this compound are crucial intermediates in the synthesis of Ezetimibe, a well-known cholesterol-lowering medication. Ezetimibe, chemically named (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, features the azetidin-2-one ring as its central framework. The synthesis of Ezetimibe and its analogues often involves the construction of this four-membered lactam ring at a key stage.

Various synthetic strategies have been developed to produce these intermediates with high stereochemical control, which is essential for the drug's efficacy. For instance, asymmetric synthesis routes starting from Baylis-Hillman adducts have been employed to create stereochemically defined β-lactam cores. These processes can involve domino reactions that efficiently build the required molecular architecture. The 1-phenyl group on the azetidinone ring is a common feature in these synthetic precursors, which is later modified to the specific 4-fluorophenyl group found in Ezetimibe. The versatility of the azetidin-2-one structure allows for the attachment of different side chains at the C3 and C4 positions, which is fundamental to achieving the final structure of Ezetimibe.

Targeting Niemann-Pick C1-Like 1 (NPC1L1) Protein

The pharmacological effect of Ezetimibe and its derivatives is primarily mediated through the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein. NPC1L1 is a transmembrane protein located in the brush border membrane of enterocytes in the small intestine and is essential for the absorption of dietary and biliary cholesterol.

Ezetimibe is the first compound in the 2-azetidinone class of drugs that lowers plasma cholesterol by specifically blocking this intestinal cholesterol absorption pathway. The this compound core of Ezetimibe is a critical structural element for its binding to the NPC1L1 protein. Studies have shown that the ability of Ezetimibe analogs to bind to NPC1L1 is a major determinant of their in vivo cholesterol-lowering activity. Even small variations in the structure of the azetidinone derivative or in the amino acid sequence of the NPC1L1 protein can significantly impact the binding affinity and, consequently, the therapeutic effect. The interaction between the azetidinone compound and NPC1L1 prevents the uptake of cholesterol, leading to a reduction in circulating cholesterol levels.

Enzyme Inhibition

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)

Certain derivatives of this compound have been investigated for their potential to act as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.

Research has focused on designing 3-phenoxyazetidin-2-one derivatives that exhibit selective COX-2 inhibitory activity. In one study, a series of these compounds were synthesized and evaluated for their in vitro inhibitory activity against both COX-1 and COX-2 isozymes. The findings demonstrated that these derivatives were selective inhibitors of COX-2.

Table 1: COX-2 Inhibitory Activity of Selected this compound Derivatives

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index |

|---|---|---|

| 1-(4-methoxyphenyl)-4-(4-(methylsulfonyl)phenyl)-3-phenoxyazetidin-2-one | 0.054 - 0.095 | 228.47 - 355.6 |

The high selectivity index indicates a significantly greater potency for inhibiting COX-2 compared to COX-1. Molecular modeling studies suggested that the structural features of these derivatives, such as the presence of a methylsulfonyl pharmacophore, allow them to fit into the secondary pocket of the COX-2 active site, contributing to their selectivity.

Other Biological Activities

Antioxidant Potential

The β-lactam ring, the core structure of this compound, is present in various compounds that have been explored for their antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. While specific studies focusing exclusively on the antioxidant potential of this compound are limited, research on related β-lactam derivatives suggests that this class of compounds may possess radical scavenging capabilities.

Immunostimulating Properties

The immunomodulatory effects of compounds containing the β-lactam structure have been a subject of interest, primarily in the context of β-lactam antibiotics. While these effects are often studied in relation to their antibacterial action, there is evidence to suggest that the β-lactam core itself may interact with the immune system. For instance, some β-lactam antibiotics have been shown to regulate antibacterial immune responses. This has led to the understanding that the effectiveness of these treatments can result from a synergy between the drug and the host's immune response.

It has been proposed that β-lactams can influence the activity of myeloid cells, which are key players in the innate immune system responsible for clearing pathogens. Furthermore, some research suggests that biotransformation products of β-lactams, rather than the parent drug, may be responsible for activating innate immunity. However, direct evidence for the immunostimulating properties of this compound derivatives, independent of any antimicrobial activity, is an area that requires further investigation.

Antitubercular Activity

Derivatives of azetidin-2-one have been identified as a promising class of compounds in the search for new antitubercular agents. Research has demonstrated that certain analogues of azetidin-2-one exhibit moderate to good activity against Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net The in vitro antitubercular activity of these derivatives has been evaluated, yielding significant findings regarding their structure-activity relationships. nih.govresearchgate.net

In one study, a series of azetidin-2-one analogues were synthesized and tested against the Mtb H(37)Rv strain. nih.gov Two compounds in particular, designated as (4f) and (4g), showed noteworthy minimum inhibitory concentration (MIC) values of 1.56 and 0.78 µg/mL, respectively. nih.gov The research suggested that the presence of a chloro substitution on the aryloxy acid component of the molecule appeared to enhance the antimycobacterial activity within this series of azetidin-2-ones. nih.gov

Another area of research has focused on spirocyclic azetidines, which represent a novel class of compounds with a spirocyclic scaffold incorporating an azetidine (B1206935) moiety. A series of 21 new 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidines] were synthesized and evaluated for their in vitro activity against M. tuberculosis. mdpi.com A significant number of these compounds demonstrated good antitubercular activity. mdpi.com Analysis of the MIC data revealed that the introduction of a halogen atom to one of the phenyl ring positions significantly increased the activity. mdpi.com Specifically, compounds 3f and 3l, which feature a p-halogen-phenyl substituent, exhibited the most potent activity, even surpassing that of the comparator drug, isoniazid. mdpi.com

Table 1: Antitubercular Activity of Selected Azetidin-2-one Derivatives

| Compound | Substituent | Target Strain | MIC (µg/mL) |

|---|---|---|---|

| 4f | Chloro substitution on aryloxy acid | Mtb H(37)Rv | 1.56 nih.gov |

| 4g | Chloro substitution on aryloxy acid | Mtb H(37)Rv | 0.78 nih.gov |

| 3f | p-halogen-phenyl | Mtb H(37)Rv | More active than Isoniazid mdpi.com |

| 3l | p-halogen-phenyl | Mtb H(37)Rv | More active than Isoniazid mdpi.com |

Anti-inflammatory Properties

The anti-inflammatory potential of azetidin-2-one analogues has also been a subject of investigation. nih.govresearchgate.net Studies have explored the ability of these compounds to act as anti-inflammatory agents, with research indicating a correlation between their anti-inflammatory effects, antitubercular activity, and the expression of the Phospholipase A2 (PLA2) enzyme. nih.govresearchgate.net

The research into azetidin-2-one derivatives has highlighted their inhibitory activity against the PLA2 enzyme. nih.govresearchgate.net This inhibition is significant as PLA2 plays a role in the inflammatory process. The findings suggest that the anti-inflammatory action of these compounds may be, at least in part, attributable to their ability to inhibit PLA2. nih.gov Furthermore, the study that identified the enhanced antimycobacterial effect of chloro substitution on the aryloxy acid also noted that this substitution enhanced PLA2 inhibition in the azetidin-2-one series. nih.gov

Structure Activity Relationship Sar Studies and Molecular Modeling

Impact of Substituents on Biological Activity

The biological profile of the 1-phenylazetidin-2-one scaffold is highly dependent on the nature and position of substituents on the phenyl ring and the azetidinone core. Structure-activity relationship (SAR) studies have been crucial in elucidating how specific chemical modifications influence the therapeutic potential of these compounds.

The introduction of halogen atoms (such as chlorine and bromine) and nitro groups onto the phenyl ring of azetidin-2-one (B1220530) derivatives has been shown to be a viable strategy for enhancing their biological activities. Research indicates that these modifications can significantly boost both anticancer and antimicrobial properties.

SAR studies on various heterocyclic compounds, including those with an azetidin-2-one core, have revealed that derivatives with para-substituted halogen and nitro groups demonstrate notable potential against cancer cell lines and various microbial strains. nih.gov For instance, in a series of synthesized azetidin-2-one derivatives, compounds featuring these substituents showed high efficacy against the MCF-7 breast cancer cell line. nih.gov The antimicrobial assessment of these compounds indicated significant potential, with Minimum Inhibitory Concentration (MIC) values ranging from 3.34 µM to 3.71 µM against tested strains. nih.gov

Further studies on related heterocyclic structures, such as pyrrolomycins, reinforce the importance of these substituents. The replacement of a chlorine atom with a bromine atom on the core structure was found to alter the compound's geometric conformation, leading to a significant increase in antibacterial activity. mdpi.com Specifically, one such bromine-containing derivative showed a potent minimal bactericidal concentration (MBC) of 1 µM against S. aureus. mdpi.com The position of the nitro group has also been shown to be critical; moving it from one position to another on the heterocyclic ring resulted in a measurable change in the MBC. mdpi.com Halogenated derivatives of other scaffolds, like 8-hydroxyquinoline, have also displayed high antigrowth activity against Gram-negative bacteria compared to the unsubstituted parent compound. researchgate.net

The table below summarizes the antimicrobial activity of selected substituted heterocyclic compounds, illustrating the impact of halogen and nitro functional groups.

| Compound Type | Substituent | Test Organism | Activity (MIC/MBC) |

| Azetidin-2-one Derivative nih.gov | Halogen (para) | Various bacteria | 3.34 - 3.71 µM |

| Azetidin-2-one Derivative nih.gov | Nitro (para) | Various bacteria | 3.34 - 3.71 µM |

| Nitro-Pyrrolomycin (5c) mdpi.com | Bromine | S. aureus | 1 µM (MBC) |

| Nitro-Pyrrolomycin (5b) mdpi.com | Chlorine | S. aureus | 20 µM (MBC) |

| 7-bromo-8-hydroxyquinoline researchgate.net | Bromine | Gram-negative bacteria | 3.44 - 13.78 µM |

| 5,7-dichloro-8-hydroxyquinoline researchgate.net | Chlorine | Gram-negative bacteria | 3.44 - 13.78 µM |

Substitutions on the phenyl group can profoundly affect the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound derivatives. Modifications are often aimed at improving metabolic stability, which can lead to a more favorable in vivo profile. nih.gov

Research on soluble epoxide hydrolase inhibitors demonstrated that replacing a metabolically vulnerable adamantyl group with a substituted phenyl group led to significantly improved pharmacokinetic properties. nih.gov This strategic substitution resulted in compounds that were more metabolically stable. nih.gov Consequently, these new derivatives exhibited higher maximum plasma concentrations (Cmax), larger area under the curve (AUC) values, and longer elimination half-lives (t1/2) following oral administration in mice. nih.gov

The improved pharmacokinetic profile directly enhances the pharmacodynamic effects. For example, the lead compound with a substituted phenyl group, TPPU, showed more potent anti-inflammatory effects in a lipopolysaccharide (LPS)-challenged murine model compared to its predecessor. nih.gov This enhanced in vivo efficacy is a direct result of the improved metabolic stability conferred by the substituted phenyl ring. nih.gov

The following table illustrates the conceptual improvements in pharmacokinetic parameters achieved by introducing substituted phenyl groups.

| Pharmacokinetic Parameter | Predecessor Compound (less stable) | Substituted Phenyl Derivative (more stable) | Outcome |

| Maximum Plasma Concentration (Cmax) | Lower | Higher | Increased drug exposure after administration. nih.gov |

| Area Under the Curve (AUC) | Smaller | Larger | Greater total drug exposure over time. nih.gov |

| Elimination Half-life (t1/2) | Shorter | Longer | Drug remains in the system for a longer duration, potentially allowing for less frequent dosing. nih.gov |

| Metabolic Stability | Low | High | Reduced rate of metabolism and excretion. nih.gov |

| In Vivo Efficacy | Moderate | Potent | Improved therapeutic effect due to better pharmacokinetic profile. nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the reactivity and biological activity of chiral drugs like derivatives of this compound. Since biological systems, including enzymes and receptors, are themselves chiral, they can interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug. nih.gov

The two enantiomers of a chiral compound should be considered as two distinct drugs, as they can have significantly different bioavailability, rates of metabolism, potency, and selectivity for biological targets. nih.gov One enantiomer may fit perfectly into a binding site to produce a therapeutic effect, while the other may not bind at all or may even bind to a different target, causing off-target effects. nih.gov

For a this compound derivative, the specific 3D shape dictates how it aligns with and interacts with its biological target. The functional groups on the drug must align with the corresponding interaction points on the receptor or enzyme for a biological effect to occur. The reactivity of the core β-lactam ring, a key feature of azetidin-2-ones, is also influenced by its stereochemical configuration and the electronic effects of its substituents. Therefore, controlling the stereochemistry during synthesis is paramount for developing compounds with optimized and selective pharmacological profiles. nih.gov

Computational and Theoretical Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand, such as a this compound derivative, and its biological target, typically a protein or enzyme. These simulations provide insights into the binding mode and affinity, which can guide the design of more potent and selective inhibitors.

Molecular docking studies have been instrumental in evaluating the potential of azetidin-2-one derivatives and other related compounds to interact with various key biological targets.

β-Lactamase: Beta-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics. nih.gov Docking studies are used to predict the binding affinity of new inhibitors to these enzymes. researchgate.net Successful binding often involves the formation of hydrogen bonds and hydrophobic interactions with conserved amino acid residues in the enzyme's active site, such as Ser70, Ser130, and Lys235. nih.gov The docking score, typically measured in kcal/mol, provides an estimate of the binding affinity, with more negative scores indicating stronger binding. For example, docking studies of the natural compound Hypericin against β-lactamase showed a strong binding affinity with a docking score of -9.6 kcal/mol. researchgate.net

Peptidoglycan Synthesis Enzymes: The bacterial cell wall's main component is peptidoglycan, making the enzymes involved in its synthesis and modification attractive targets for antimicrobial agents. nih.gov Molecular docking can be used to explore the binding mechanisms of inhibitors to these enzymes. researchgate.net Computational tools like Autodock Vina are employed to calculate receptor-ligand affinity and predict how a compound might interfere with the formation of the peptidoglycan layer. nih.govconsensus.app

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). japer.inmdpi.com Molecular docking simulations help elucidate how potential inhibitors bind within the active site of COX enzymes. Studies have shown that effective inhibitors form crucial hydrogen bonds with key residues such as Arg120, Tyr355, and Ser530, and establish hydrophobic contacts with other residues like Val349 and Leu352. japer.inmdpi.com The ability of a compound to selectively bind to the inducible COX-2 isoform over the constitutive COX-1 is a key goal in designing safer anti-inflammatory drugs. mdpi.com

The table below summarizes key amino acid residues identified through docking studies as being critical for ligand binding to these targets.

| Biological Target | Key Interacting Amino Acid Residues | Type of Interaction |

| β-Lactamase nih.gov | Ser70, Ser130, Lys235, Thr236, Gly237 | Hydrogen Bonding, Hydrophobic Interactions |

| COX-2 japer.inmdpi.com | Arg120, Tyr355, Tyr385, Trp387, Ser530 | Hydrogen Bonding |

| COX-2 japer.inmdpi.com | Val349, Leu352, Leu117, Tyr348, Phe518 | Hydrophobic Interactions |

Molecular Docking Simulations

Ligand-Receptor Interactions

While specific molecular docking studies focusing solely on the parent this compound are not extensively detailed in the literature, the principles of its interaction can be inferred from studies on its derivatives and the broader class of β-lactam compounds. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.innih.govwalisongo.ac.id This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site. japer.innih.gov

For azetidinone derivatives, docking studies are frequently employed to understand their binding to target enzymes. For instance, in the design of novel antimicrobial agents, derivatives are docked into the active sites of bacterial enzymes like DNA gyrase or penicillin-binding proteins (PBPs). These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. japer.in The phenyl ring of this compound, for example, is expected to participate in π-π stacking or hydrophobic interactions within a receptor's binding pocket, while the carbonyl group of the β-lactam ring is a key hydrogen bond acceptor. The specific nature of these interactions, however, is highly dependent on the topology and amino acid composition of the target receptor site.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. nih.govsemanticscholar.org This method is particularly valuable for studying the stability of ligand-receptor complexes and understanding the nuanced movements that can influence binding and activity. frontiersin.orgchemrxiv.orgnih.gov

In the context of this compound and its analogs, MD simulations have been used to investigate their interactions with chiral selectors like cyclodextrins. researchgate.net These simulations provide insights into the formation and stability of inclusion complexes, which are fundamental to enantioseparation processes. By simulating the behavior of the phenylazetidin derivative within the cyclodextrin (B1172386) cavity, researchers can analyze the intermolecular forces, such as van der Waals forces and hydrogen bonds, that stabilize the complex. The trajectories generated from MD simulations reveal the dynamic nature of these interactions and help to understand why certain enantiomers form more stable complexes than others, a key factor in achieving chiral separation. researchgate.net

Quantum Mechanics (QM) and Hybrid QM/MM Techniques

Quantum mechanics (QM) calculations provide a highly accurate description of electronic structure and reactivity, making them ideal for studying chemical reactions and the fine details of molecular interactions. nih.gov For complex biological systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed. In this approach, the reactive center of the system (e.g., the ligand and the key amino acids in an enzyme's active site) is treated with QM, while the rest of the protein and solvent are treated with the more computationally efficient MM force fields. nih.gov

QM/MM simulations have been extensively used to study the mechanism of β-lactam antibiotics and their hydrolysis by β-lactamase enzymes. These studies elucidate the electronic rearrangements that occur during the cleavage of the strained four-membered azetidinone ring. The calculations can map the entire reaction pathway, identifying transition states and calculating activation energies for steps like acylation and deacylation. This detailed mechanistic understanding is crucial for designing β-lactamase inhibitors that can protect β-lactam antibiotics from inactivation by resistant bacteria.

Prediction of Enantioseparation using Cyclodextrins

The separation of enantiomers is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Cyclodextrins (CDs) are widely used as chiral selectors in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for this purpose. nih.govnih.goveijppr.com Their toroidal shape, with a hydrophobic inner cavity and a hydrophilic exterior, allows them to form inclusion complexes with guest molecules. Chiral recognition occurs when the enantiomers of a guest molecule exhibit different binding affinities for the cyclodextrin host.

Molecular modeling, combining docking and molecular dynamics, has been successfully used to predict the enantioseparation of phenylazetidin derivatives by cyclodextrins. researchgate.net These computational models can predict which type of cyclodextrin and which experimental conditions are most likely to achieve successful separation.

Among various modified cyclodextrins, permethylated β-cyclodextrin has shown particular promise as a chiral stationary phase (CSP) for the separation of phenylazetidin derivatives. researchgate.net Molecular modeling studies have revealed that the methylation of the hydroxyl groups on the cyclodextrin rim enhances its chiral recognition capabilities.

Simulations predict that permethylated β-cyclodextrin is more effective at chirally separating phenylazetidin derivatives compared to native β-cyclodextrin. researchgate.net The methyl groups extend the hydrophobic cavity and create a more rigid structure, leading to more specific and stronger interactions with the enantiomers. These computational predictions have been largely confirmed by HPLC experiments, demonstrating the power of molecular modeling to guide the development of effective enantioseparation methods. researchgate.net

Rational Drug Design and Optimization

Rational drug design utilizes the knowledge of a biological target's structure and mechanism to design and optimize drug candidates. This approach aims to create molecules with high affinity, selectivity, and desired pharmacological properties, moving away from traditional trial-and-error screening methods.

Design of Novel Azetidinone Derivatives with Enhanced Activities

The 2-azetidinone ring is a privileged scaffold in medicinal chemistry, most famously as the core of β-lactam antibiotics. bepls.com The rational design of novel derivatives based on the this compound structure involves modifying its chemical substituents to enhance a specific biological activity. By understanding the SAR through computational and experimental studies, chemists can make targeted modifications to improve potency, alter selectivity, or enhance pharmacokinetic properties.

For example, new azetidinone derivatives have been synthesized and evaluated for a wide range of activities beyond their traditional antibacterial role, including antioxidant and antimicrobial properties. bepls.com The design process often involves synthesizing a series of analogs where different functional groups are introduced at various positions on the phenyl ring or the azetidinone core. These derivatives are then tested to build a SAR profile, which informs the next cycle of design and optimization.

Data Tables

Table 1: Computational Methods in this compound Research

| Technique | Application Area | Key Insights Provided | Relevant Compounds |

| Molecular Docking | Ligand-Receptor Binding | Prediction of binding modes, identification of key interactions (H-bonds, hydrophobic). | Azetidinone derivatives, Target enzymes (e.g., DNA gyrase) |

| Molecular Dynamics (MD) | Complex Stability, Enantioseparation | Conformational dynamics, stability of inclusion complexes, interaction energies. | This compound derivatives, Cyclodextrins |